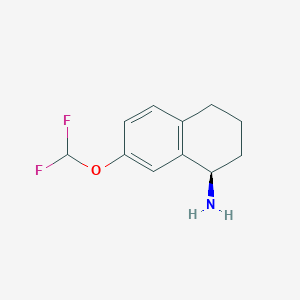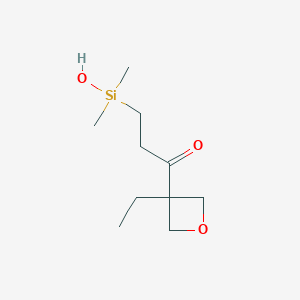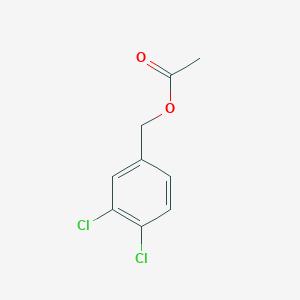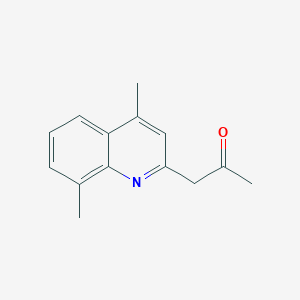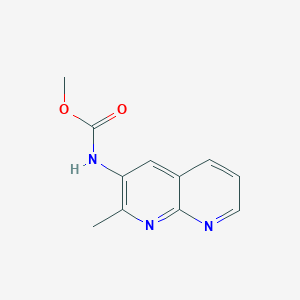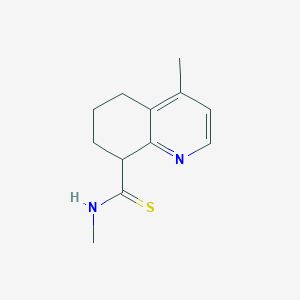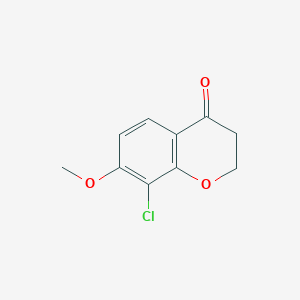![molecular formula C13H11NO2 B15068336 4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
4-Ethoxyfuro[2,3-b]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxyfuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. . The unique structure of this compound, which includes a fused furan and quinoline ring system, makes it an interesting subject for research and development.
准备方法
The synthesis of 4-Ethoxyfuro[2,3-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthesis can be performed using a heterogeneous solution of nitroarene, ethanol, and titanium dioxide (TiO2) upon irradiation with UV light . This method is advantageous due to its simplicity and efficiency.
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
化学反应分析
4-Ethoxyfuro[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as zinc (Zn) in acetic acid (AcOH) .
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can produce quinoline-2,4-dione, while reduction with Zn/AcOH can yield tetrahydroquinoline derivatives .
科学研究应用
4-Ethoxyfuro[2,3-b]quinoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with various biological targets makes them valuable in drug discovery and development.
Medicine: The compound’s derivatives are being investigated for their therapeutic potential in treating infectious diseases, cancer, and inflammatory conditions. Their diverse biological activities make them promising candidates for new drug development.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Ethoxyfuro[2,3-b]quinoline and its derivatives involves interactions with specific molecular targets and pathways . For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death .
In addition to their antibacterial activity, quinoline derivatives can also modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation. These interactions contribute to their anticancer and anti-inflammatory effects .
相似化合物的比较
4-Ethoxyfuro[2,3-b]quinoline can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and 2-hydroxyquinoline . While these compounds share a quinoline core structure, their unique substituents and functional groups confer different biological activities and chemical properties.
4-Hydroxy-2-quinolones: These compounds are known for their antimicrobial and anticancer activities.
2-Hydroxyquinoline: This compound exhibits antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its fused furan-quinoline structure, which provides a distinct set of chemical and biological properties
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
4-ethoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H11NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-8H,2H2,1H3 |
InChI 键 |
SMZJVUVNROXPST-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2C=COC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


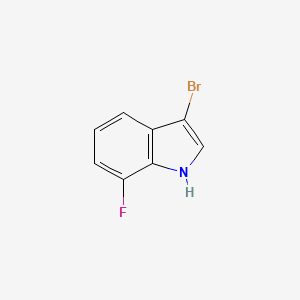
![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15068258.png)
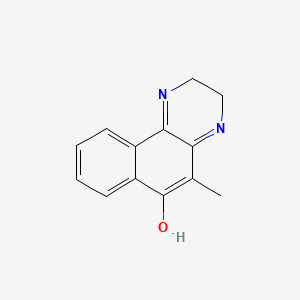
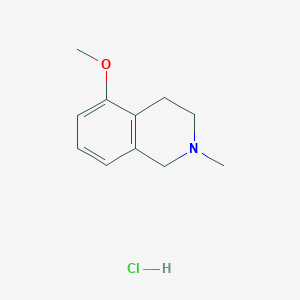
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
